molecular formula C25H24N4O2 B605783 AZD8542 CAS No. 1126366-36-6

AZD8542

Cat. No.: B605783
CAS No.: 1126366-36-6
M. Wt: 412.5 g/mol
InChI Key: SMQVBAGSZVHCJP-UHFFFAOYSA-N
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Description

AZD8542 is a synthetic organic compound developed as an antagonist of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway. This compound has shown potential as an oncology therapeutic, particularly in the treatment of various cancers such as glioblastoma and pancreatic cancer .

Preparation Methods

The preparation of AZD8542 involves synthetic routes that include the use of heteroarylamide smoothened inhibitors. One method involves the dissolution of 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .

Properties

CAS No.

1126366-36-6

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide

InChI

InChI=1S/C25H24N4O2/c1-17-12-18(2)23(13-22(17)24-14-29(3)16-27-24)28-25(30)19-7-9-21(10-8-19)31-15-20-6-4-5-11-26-20/h4-14,16H,15H2,1-3H3,(H,28,30)

InChI Key

SMQVBAGSZVHCJP-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C2=CN(C)C=N2)=C(C)C=C1C)C3=CC=C(OCC4=NC=CC=C4)C=C3

Canonical SMILES

CC1=CC(=C(C=C1C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD8542;  AZD 8542;  AZD-8542.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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